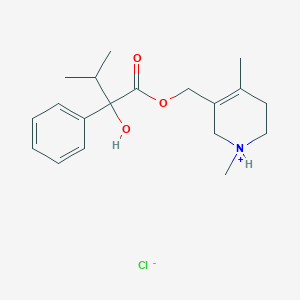
Mandelic acid, alpha-isopropyl-, 1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mandelic acid, alpha-isopropyl-, 1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride, commonly known as Mandipropam or Vivalan, is a psychoactive drug that belongs to the class of pyridine derivatives. It was first synthesized in the 1960s and has been used in scientific research for its unique properties and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of mandipropam is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain. It enhances the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Mandipropam has been shown to have a range of biochemical and physiological effects, including reducing anxiety and inducing sedation, muscle relaxation, and anticonvulsant effects. It has also been shown to have neuroprotective effects and to improve cognitive function in animal studies.
Advantages and Limitations for Lab Experiments
Mandipropam has several advantages for lab experiments, including its well-defined chemical structure, high purity, and reproducibility. However, its psychoactive properties and potential for abuse make it a controlled substance, which can limit its availability for research purposes.
Future Directions
There are several potential future directions for research on mandipropam, including investigating its potential therapeutic applications in anxiety disorders, epilepsy, and other neurological and psychiatric conditions. Further studies are also needed to fully understand its mechanism of action and to develop more selective and potent derivatives with fewer side effects. Additionally, research is needed to explore the potential use of mandipropam as a neuroprotective agent and to improve cognitive function in patients with neurological diseases.
Synthesis Methods
Mandipropam is synthesized by reacting mandelic acid with isopropylamine, followed by a reductive amination reaction with 1,4-dimethyl-1,2,5,6-tetrahydropyridine and subsequent esterification with methanol. The final product is obtained as a hydrochloride salt.
Scientific Research Applications
Mandipropam has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anti-convulsant properties, making it a promising candidate for the treatment of anxiety disorders, epilepsy, and other related conditions.
properties
CAS RN |
101710-99-0 |
|---|---|
Molecular Formula |
C19H28ClNO3 |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride |
InChI |
InChI=1S/C19H27NO3.ClH/c1-14(2)19(22,17-8-6-5-7-9-17)18(21)23-13-16-12-20(4)11-10-15(16)3;/h5-9,14,22H,10-13H2,1-4H3;1H |
InChI Key |
ZEUWFFZFGJFZOO-UHFFFAOYSA-N |
SMILES |
CC1=C(C[NH+](CC1)C)COC(=O)C(C2=CC=CC=C2)(C(C)C)O.[Cl-] |
Canonical SMILES |
CC1=C(C[NH+](CC1)C)COC(=O)C(C2=CC=CC=C2)(C(C)C)O.[Cl-] |
synonyms |
(1,4-dimethyl-5,6-dihydro-2H-pyridin-3-yl)methyl 2-hydroxy-3-methyl-2- phenyl-butanoate chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



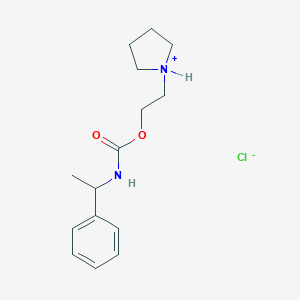


![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
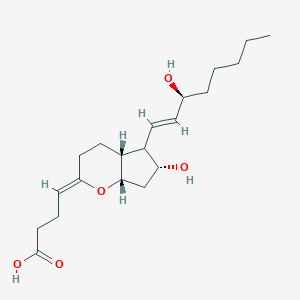
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)
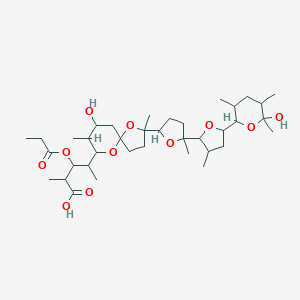
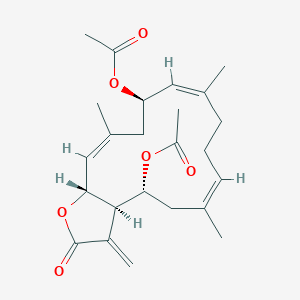
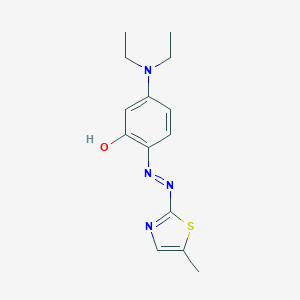

![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)

![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)
